Adamantane, 1-(4-methylphenyl)-3-(1-piperidylcarbonyl)-
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Overview
Description
1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE is a complex organic compound that features an adamantane core structure substituted with a piperidine ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE typically involves multiple steps, starting with the functionalization of the adamantane core. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the piperidine ring or the adamantane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted adamantane or piperidine derivatives .
Scientific Research Applications
1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity and specificity. The piperidine ring and the 4-methylphenyl group contribute to the overall pharmacophore, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE-4-CARBOXYLIC ACID:
1-([3-(4-METHYLPHENYL)-1-ADAMANTYL]CARBONYL)PIPERIDINE: A closely related compound with similar structural features but potentially different biological activities.
Uniqueness
1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Its combination of rigidity, functional group diversity, and potential for further modification makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H31NO |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-1-adamantyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H31NO/c1-17-5-7-20(8-6-17)22-12-18-11-19(13-22)15-23(14-18,16-22)21(25)24-9-3-2-4-10-24/h5-8,18-19H,2-4,9-16H2,1H3 |
InChI Key |
LAGFEPOYFSBVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCCCC5 |
Origin of Product |
United States |
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